

Application Notes & Protocols: OS 1808 (BI-1808) for Immunoprecipitation Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1808 is a human immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1] Primarily investigated for its therapeutic potential in cancer immunotherapy, BI-1808 functions by blocking the interaction of TNFR2 with its ligand, TNF-α, and mediating the depletion of regulatory T cells (Tregs) through an FcγR-dependent mechanism.[2][3][4] This leads to an expansion of intratumoral CD8+ T cells, thereby enhancing anti-tumor immune responses.[2][3][4] Given its high specificity for TNFR2, BI-1808 can also be a valuable research tool for immunoprecipitation (IP) experiments to isolate TNFR2 and its associated protein complexes, enabling further investigation into its signaling pathways and protein-protein interactions.

These application notes provide a detailed protocol for utilizing BI-1808 in immunoprecipitation experiments to study TNFR2.

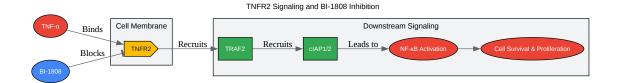
Mechanism of Action of BI-1808 and TNFR2 Signaling

BI-1808 is an antagonist antibody that binds to TNFR2, preventing the binding of TNF- α and subsequent downstream signaling. TNFR2 activation is known to play a crucial role in the survival and proliferation of Tregs, which suppress the anti-tumor activity of the immune



system. By blocking this interaction, BI-1808 aims to reduce the number and function of Tregs within the tumor microenvironment.[2][3] The Fc region of BI-1808 can also engage Fcy receptors on immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) of TNFR2-expressing Tregs.

Below is a diagram illustrating the proposed mechanism of action of BI-1808 and the TNFR2 signaling pathway.



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Caption: TNFR2 signaling pathway and the inhibitory action of BI-1808.

Quantitative Data Summary for Immunoprecipitation

The following table provides suggested starting concentrations and ranges for key reagents in an immunoprecipitation experiment using BI-1808. Optimal conditions may vary depending on the cell type and experimental goals, and therefore, a titration experiment is recommended.



Parameter	Suggested Starting Amount	Recommended Range	Notes
Cell Lysate	1 mg total protein	0.5 - 2 mg	Ensure lysate is fresh and contains protease/phosphatase inhibitors.
BI-1808 Antibody	2 μg	1 - 5 μg	Titrate to determine the optimal antibody-to-antigen ratio.
Protein A/G Beads	20 μL of 50% slurry	10 - 40 μL	The choice of Protein A or G depends on the antibody isotype (IgG1).
Incubation Time	4 hours	2 hours - overnight	Longer incubation times may increase yield but also non- specific binding.
Washing Buffer Volume	1 mL per wash	0.5 - 1 mL	Use a gentle washing buffer to maintain protein-protein interactions.
Number of Washes	3	3 - 5	Increase the number of washes to reduce background.
Elution Buffer Volume	50 μL	20 - 100 μL	Use a sufficient volume to cover the beads.

Experimental Protocol: Immunoprecipitation of TNFR2 using BI-1808

This protocol outlines the steps for immunoprecipitating TNFR2 from cell lysates using BI-1808.



Materials and Reagents

- Cells: Cell line or primary cells expressing TNFR2 (e.g., activated human T cells, certain cancer cell lines).
- BI-1808 Antibody
- Control IgG: Normal human IgG of the same isotype as BI-1808.
- Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
- Wash Buffer: (e.g., PBS or TBS with 0.1% Tween-20).[5]
- Elution Buffer: (e.g., 1x SDS-PAGE sample buffer).
- Protein A/G Magnetic Beads or Agarose Slurry[6]
- Microcentrifuge tubes
- Rotating platform
- Magnetic rack (for magnetic beads)

Procedure

- Cell Lysate Preparation: a. Culture and harvest cells expressing the target protein. b. Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 3 minutes.[5][7] c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL per 10^7 cells) and incubate on ice for 30 minutes with occasional vortexing.[7] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
- Pre-clearing the Lysate (Optional but Recommended): a. Add 20 μL of Protein A/G beads to 1 mg of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack. d. Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.



- Immunoprecipitation: a. To the pre-cleared lysate, add 1-5 μg of BI-1808 antibody. For a negative control, add the same amount of control IgG to a separate tube of pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the formation of the antibody-antigen complex.[6] c. Add 20-40 μL of pre-washed Protein A/G beads to each tube. d. Incubate on a rotator for another 1-2 hours at 4°C.[6]
- Washing: a. Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold wash buffer. c. Repeat the wash step 3-5 times to remove non-specifically bound proteins.[6]
- Elution: a. After the final wash, remove all supernatant. b. Add 50 μL of 1x SDS-PAGE sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complex and denature the proteins. d. Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis by Western blotting or mass spectrometry.

Workflow Diagram

The following diagram illustrates the experimental workflow for immunoprecipitation using BI-1808.



Immunoprecipitation Workflow with BI-1808 1. Cell Lysate Preparation 2. Pre-clearing with Beads 3. Add BI-1808 or Control IgG 4. Incubate (2h - Overnight) 5. Add Protein A/G Beads 6. Incubate (1-2 hours) 7. Wash Beads (3-5 times) 8. Elute Proteins

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Analysis (Western Blot/Mass Spec)



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